

An In-depth Toxicological Profile of 4-Chloro-1,3-phenylenediamine

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Compound of Interest

Compound Name: 4-Chlorobenzene-1,3-diamine

Cat. No.: B165676

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This technical guide provides a comprehensive overview of the toxicological profile of 4-Chloro-1,3-phenylenediamine (4-Cl-m-PDA), a chemical intermediate primarily used in the manufacturing of dyes and as a rubber-processing agent.^[1] This document synthesizes key findings on its carcinogenicity, genotoxicity, and acute toxicity, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

Executive Summary

4-Chloro-1,3-phenylenediamine has been the subject of toxicological evaluation, most notably in long-term carcinogenicity bioassays conducted by the U.S. National Cancer Institute (NCI). The findings from these studies indicate that 4-Cl-m-PDA is carcinogenic in animal models, leading to an increased incidence of specific tumor types in rats and mice.^{[2][3]} Furthermore, in vitro studies have demonstrated its genotoxic potential, with positive results in bacterial reverse mutation assays and chromosomal aberration tests. Acute toxicity data indicate a potential for adverse effects at high doses. The primary mechanism of toxicity for chlorinated aromatic amines, the chemical class to which 4-Cl-m-PDA belongs, is believed to involve metabolic activation to reactive intermediates that can induce oxidative stress and damage cellular macromolecules, including DNA.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	5131-60-2	[3][4]
Molecular Formula	C ₆ H ₇ ClN ₂	[3][4]
Molecular Weight	142.59 g/mol	[4]
Appearance	Gray powder or dark purple solid	[4]
Melting Point	87-90 °C	
Solubility	Slightly soluble in water; soluble in alcohol	

Carcinogenicity

Long-term bioassays in rodents have demonstrated the carcinogenic potential of 4-Chloro-1,3-phenylenediamine.

Carcinogenicity in Fischer 344 Rats

A bioassay conducted by the NCI involved the administration of 4-Cl-m-PDA in the feed to male and female Fischer 344 rats for 78 weeks, followed by a 17-week observation period.[2][3]

Table 1: Carcinogenicity of 4-Chloro-1,3-phenylenediamine in Fischer 344 Rats[2][3]

Sex	Dose (% in feed)	Route of Administration	Tumor Type	Incidence
Male	0 (Control)	Feed	Adrenal Pheochromocyto ma	Not specified
0.2 (Low Dose)	Feed	Adrenal Pheochromocyto ma	Increased	
0.4 (High Dose)	Feed	Adrenal Pheochromocyto ma	Significantly Increased	
Female	0 (Control)	Feed	-	-
0.2 (Low Dose)	Feed	No significant increase in tumors	-	
0.4 (High Dose)	Feed	No significant increase in tumors	-	

The results indicated a statistically significant dose-related increase in the incidence of adrenal pheochromocytomas in male rats.[\[2\]](#)[\[3\]](#)

Carcinogenicity in B6C3F1 Mice

In a concurrent NCI bioassay, 4-Cl-m-PDA was administered in the feed to male and female B6C3F1 mice for 78 weeks, followed by a 17-week observation period.[\[2\]](#)[\[3\]](#)

Table 2: Carcinogenicity of 4-Chloro-1,3-phenylenediamine in B6C3F1 Mice[\[2\]](#)[\[3\]](#)

Sex	Dose (% in feed, time-weighted average)	Route of Administration	Tumor Type	Incidence
Male	0 (Control)	Feed	-	-
0.7 (Low Dose)	Feed	No significant increase in tumors	-	
1.4 (High Dose)	Feed	No significant increase in tumors	-	
Female	0 (Control)	Feed	Hepatocellular Tumors (Adenomas and Carcinomas)	Not specified
0.7 (Low Dose)	Feed	Hepatocellular Tumors (Adenomas and Carcinomas)	Significantly Increased	
1.4 (High Dose)	Feed	Hepatocellular Tumors (Adenomas and Carcinomas)	Significantly Increased	

Female mice exhibited a significant dose-related increase in the combined incidence of hepatocellular adenomas and carcinomas.[\[2\]](#)[\[3\]](#)

Genotoxicity

4-Chloro-1,3-phenylenediamine has shown evidence of genotoxicity in in vitro assays.

Table 3: Summary of Genotoxicity Data

Assay	Test System	Metabolic Activation (S9)	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	With and Without	Positive	[4]
Chromosomal Aberration Assay	Chinese Hamster Ovary (CHO) cells	With and Without	Positive	[4]

The positive results in these assays indicate that 4-Cl-m-PDA has the potential to induce both gene mutations and chromosomal damage.

Acute Toxicity

Table 4: Acute Toxicity of 4-Chloro-1,3-phenylenediamine

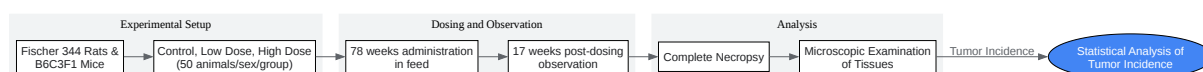
Test	Species	Route	Dose	Effects
LDLo (Lowest Published Lethal Dose)	Mouse	Oral	5 g/kg	Behavioral: tremor, convulsions, ataxia
TDLo (Lowest Published Toxic Dose)	Rat	Oral	164 g/kg / 78 weeks (chronic)	Tumorigenic: Adrenal cortex tumors
TDLo (Lowest Published Toxic Dose)	Mouse	Oral	648 g/kg / 77 weeks (chronic)	Tumorigenic: Liver tumors

Experimental Protocols

NCI Carcinogenicity Bioassay (Chronic Feeding Study)

The following is a detailed description of the protocol used in the NCI bioassays of 4-Chloro-1,3-phenylenediamine.[2][3]

- Test Animals: Fischer 344 rats and B6C3F1 mice, 49-50 animals per sex per group.
- Control Group: 50 untreated animals of each species and sex.
- Test Substance Administration: 4-Chloro-1,3-phenylenediamine was administered in the feed.
- Dose Levels:
 - Rats: 0.2% (low dose) and 0.4% (high dose) in the diet.
 - Mice: Time-weighted average concentrations of 0.7% (low dose) and 1.4% (high dose) in the diet.
- Duration of Administration: 78 weeks.
- Observation Period: An additional 17 weeks following the administration period.
- Animal Husbandry: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle. Diet and water were available ad libitum.
- Clinical Observations: All animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 12 weeks and monthly thereafter.
- Pathology: A complete necropsy was performed on all animals. Tissues were preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.



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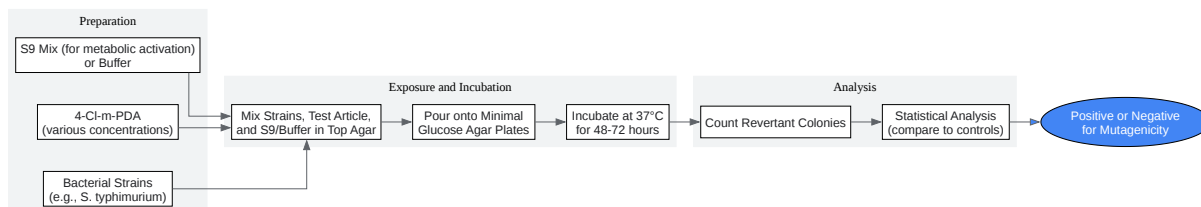
Caption: Workflow for the NCI carcinogenicity bioassay of 4-Chloro-1,3-phenylenediamine.

Bacterial Reverse Mutation Assay (Ames Test)

The following is a standardized protocol for the Ames test, consistent with OECD Test Guideline 471, which is the basis for the genotoxicity finding for 4-Chloro-1,3-phenylenediamine.

- Test Strains: *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* strain (e.g., WP2 uvrA).
- Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254).
- Procedure (Plate Incorporation Method):
 - Varying concentrations of 4-Chloro-1,3-phenylenediamine, the bacterial tester strain, and either S9 mix or a buffer control are added to molten top agar.
 - The mixture is poured onto minimal glucose agar plates.
 - The plates are incubated at 37°C for 48-72 hours.
- Positive Controls:
 - Without S9: A known direct-acting mutagen (e.g., sodium azide for TA100 and TA1535, 4-nitro-o-phenylenediamine for TA98).
 - With S9: A known pro-mutagen that requires metabolic activation (e.g., 2-aminoanthracene for all strains).
- Negative Control: The solvent used to dissolve the test article (e.g., dimethyl sulfoxide).
- Data Analysis: The number of revertant colonies per plate is counted. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible and

statistically significant positive response for at least one of the concentrations.



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Caption: General workflow for the Ames test.

In Vitro Mammalian Chromosomal Aberration Test

The following is a standardized protocol for the in vitro mammalian chromosomal aberration test, consistent with OECD Test Guideline 473, which is the basis for the genotoxicity finding for 4-Chloro-1,3-phenylenediamine.[5]

- Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.
- Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction).
- Procedure:
 - CHO cells are cultured and then treated with various concentrations of 4-Chloro-1,3-phenylenediamine, with and without S9 mix, for a short period (e.g., 3-6 hours).
 - The cells are then washed and incubated in fresh medium.

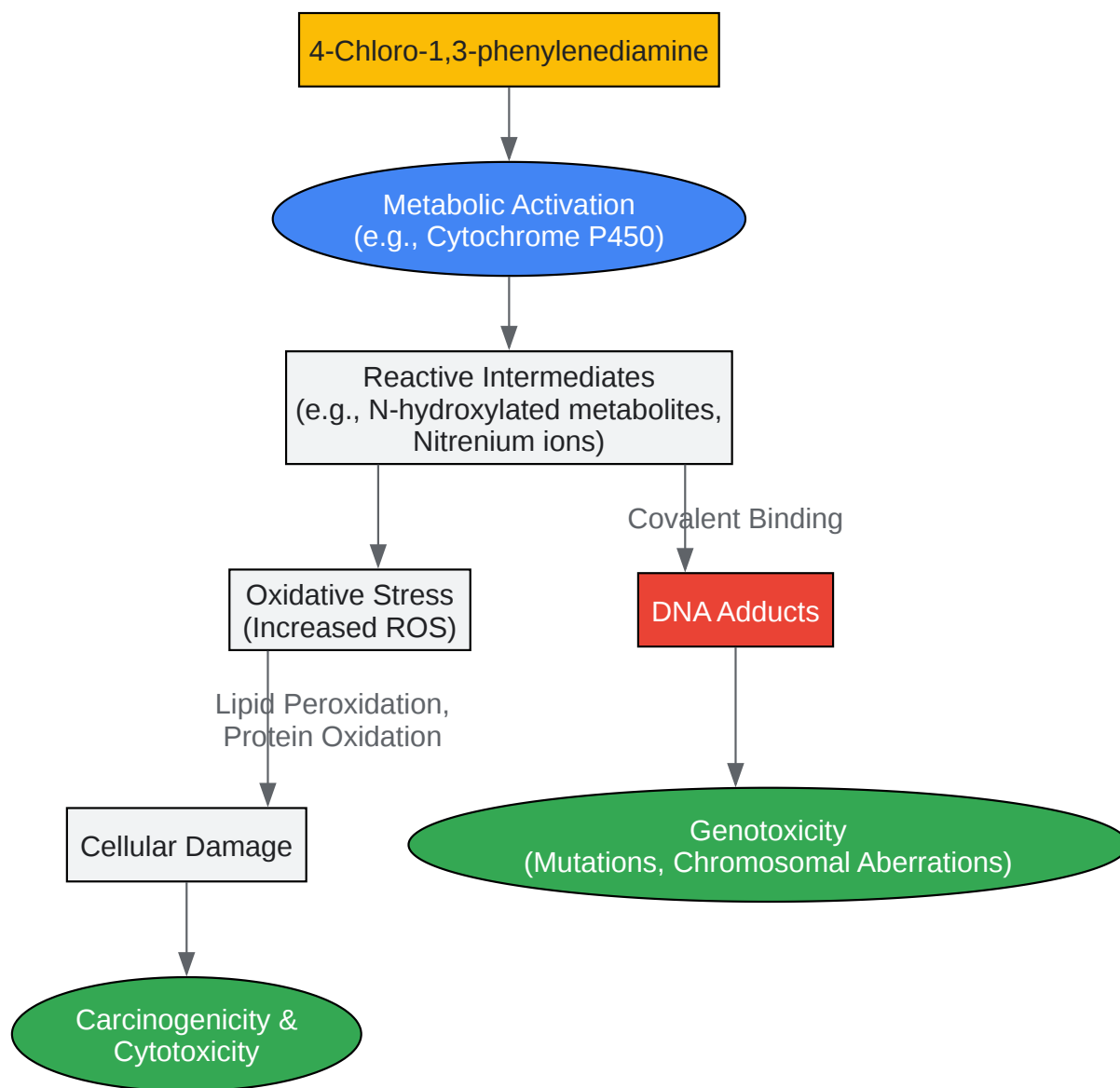
- A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
- Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
- The slides are stained, and metaphase cells are analyzed for chromosomal aberrations.
- Positive Controls:
 - Without S9: A known direct-acting clastogen (e.g., mitomycin C).
 - With S9: A known pro-clastogen that requires metabolic activation (e.g., cyclophosphamide).
- Negative Control: The solvent used to dissolve the test article.
- Data Analysis: At least 100 metaphase spreads per concentration are scored for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). A positive result is a dose-dependent increase in the percentage of cells with aberrations or a reproducible and statistically significant increase at one or more concentrations.

Proposed Mechanism of Toxicity

While specific signaling pathways for 4-Chloro-1,3-phenylenediamine have not been fully elucidated, the toxicity of aromatic amines is generally understood to proceed through metabolic activation to reactive intermediates that can induce oxidative stress.

Metabolic Activation: 4-Chloro-1,3-phenylenediamine is likely metabolized by cytochrome P450 enzymes in the liver, leading to the formation of N-hydroxylated and other reactive metabolites. These intermediates can be further activated to form highly reactive nitrenium ions.

Oxidative Stress and Cellular Damage: These reactive metabolites can covalently bind to cellular macromolecules, including DNA, forming DNA adducts. This process can also lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress can cause damage to lipids, proteins, and DNA, and disrupt cellular signaling pathways, ultimately contributing to cytotoxicity, mutagenicity, and carcinogenicity.



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Caption: Proposed mechanism of toxicity for 4-Chloro-1,3-phenylenediamine.

Conclusion

The available toxicological data on 4-Chloro-1,3-phenylenediamine indicate that it is a carcinogenic and genotoxic compound in experimental settings. The long-term animal studies provide clear evidence of its ability to induce tumors in both rats and mice. The in vitro genotoxicity data further support its potential to damage genetic material. While the precise molecular signaling pathways are not fully defined, the likely mechanism of toxicity involves metabolic activation to reactive species that cause oxidative stress and macromolecular damage. This profile suggests that exposure to 4-Chloro-1,3-phenylenediamine should be minimized, and appropriate safety precautions should be taken in occupational settings where it is handled. Further research into its specific metabolic pathways and the downstream cellular signaling events would provide a more complete understanding of its toxicological effects.

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